2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine
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Overview
Description
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability
Preparation Methods
The synthesis of 2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine. This diazonium salt is then coupled with another aromatic compound to form the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents like sodium dithionite or zinc in acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces aromatic amines .
Scientific Research Applications
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism by which 2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves the interaction of the azo group with various molecular targets. The compound can undergo tautomerization, shifting between azo and hydrazo forms, which affects its reactivity and binding properties. This tautomerization is influenced by the pH and the presence of specific ions or molecules .
In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and nucleic acids is a key factor in its mechanism of action .
Comparison with Similar Compounds
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine can be compared with other azo compounds, such as:
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,3-Bis(biphenyl-4-yl)triazene: Another azo compound with distinct properties and uses.
Its stability, vibrant color, and ability to undergo various chemical reactions make it a valuable compound in both research and industry .
Properties
CAS No. |
60595-29-1 |
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Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[2-[(4-methylphenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C19H17N3/c1-14-10-12-15(13-11-14)21-22-19-9-5-3-7-17(19)16-6-2-4-8-18(16)20/h2-13H,20H2,1H3 |
InChI Key |
FEWRLBAPPDYRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2C3=CC=CC=C3N |
Origin of Product |
United States |
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